molecular formula C23H20N4O5S3 B2612409 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-53-7

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2612409
CAS No.: 361480-53-7
M. Wt: 528.62
InChI Key: IPERHUHZPGMVNC-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound known for its multifaceted applications in various fields of scientific research. The compound's structure boasts a unique amalgamation of functional groups that render it highly versatile and useful in chemical, biological, and medical studies.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves a multi-step reaction process:

  • Step 1: Synthesis begins with the formation of the core benzamide structure through acylation reactions.

  • Step 2: The addition of the 3,4-dihydroisoquinolin-2(1H)-yl sulfonyl group is usually carried out using sulfonation reactions under controlled temperature and pH conditions.

  • Step 3:

Industrial Production Methods:

Industrial production often employs streamlined processes to maximize yield and efficiency:

  • Reactor Design: Large-scale reactors with temperature and pressure control ensure optimal reaction conditions.

  • Catalysts: Specific catalysts, such as Lewis acids, are used to speed up reaction rates.

  • Purification: Post-reaction purification is achieved through crystallization or chromatography to ensure high purity of the compound.

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, where the sulfur-containing groups are typically targeted, resulting in the formation of sulfoxides and sulfones.

  • Reduction: It can also undergo reduction reactions, particularly affecting the benzamide functional group, leading to the formation of corresponding amines.

  • Substitution: The benzene rings in the structure make it prone to electrophilic substitution reactions, especially under the influence of strong electrophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction Reagents: Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Conditions: Typically carried out in the presence of catalysts like aluminum chloride (AlCl3) and under anhydrous conditions.

Major Products Formed:

  • Sulfoxides, sulfones, amines, and substituted benzene derivatives.

Scientific Research Applications

This compound holds significant value in various fields:

Chemistry:

  • Used as a ligand in coordination chemistry for the synthesis of metal complexes.

  • Functions as an intermediate in organic synthesis for the development of new compounds.

Biology:

  • Acts as an inhibitor in enzymatic studies, particularly those involving sulfonamide-sensitive enzymes.

  • Used in the study of cellular pathways and mechanisms.

Medicine:

  • Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

  • Studied for anti-inflammatory and antitumor properties.

Industry:

  • Employed in the development of new materials with specific functional properties.

  • Used as a stabilizer in various industrial applications.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets and Pathways Involved:

  • Enzymatic Inhibition: The sulfonamide group interacts with enzymes' active sites, inhibiting their activity.

  • Cellular Pathways: Alters specific signaling pathways, particularly those involving sulfonamide-sensitive targets, resulting in changes in cellular functions and processes.

Comparison with Similar Compounds

  • N-(5-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Similar in structure but lacks the dihydroisoquinoline group, affecting its overall reactivity and applications.

  • 4-sulfamoyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide: Another related compound, differing by the absence of the sulfonyl group linked to the dihydroisoquinoline moiety.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S3/c24-34(29,30)19-9-10-20-21(13-19)33-23(25-20)26-22(28)16-5-7-18(8-6-16)35(31,32)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2,(H2,24,29,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPERHUHZPGMVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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